molecular formula C5H6ClN3O2 B8295446 4-chloropyrazol-1-yl N-methylcarbamate

4-chloropyrazol-1-yl N-methylcarbamate

Cat. No. B8295446
M. Wt: 175.57 g/mol
InChI Key: PGTBUANGPOFXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04673429

Procedure details

8 g of methyl isocyanate, dissolved in 50 g of acetonitrile, are added to 15 g of 4-chloro-1-hydroxypyrazole and 150 g of acetonitrile at 25° C., while stirring. Stirring is continued for 12 hours, after which the reaction mixture is evaporated down and the residue is digested 3 times with a total of 150 g of petroleum ether. 17.8 g (80% of theory) or 4-chloropyrazol-1-yl N-methylcarbamate of melting point 125° C. are obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[Cl:5][C:6]1[CH:7]=[N:8][N:9]([OH:11])[CH:10]=1>C(#N)C>[CH3:1][NH:2][C:3](=[O:4])[O:11][N:9]1[CH:10]=[C:6]([Cl:5])[CH:7]=[N:8]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=NN(C1)O
Name
Quantity
150 g
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
after which the reaction mixture is evaporated down

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CNC(ON1N=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.